molecular formula C19H19BrN4O3 B3917062 N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine

N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B3917062
M. Wt: 431.3 g/mol
InChI Key: LXWUMCDPAQORMW-FSJBWODESA-N
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Description

N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine, also known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. This enzyme plays a crucial role in the metabolism of cancer cells, making BPTES a promising candidate for cancer treatment.

Mechanism of Action

N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine works by binding to the active site of glutaminase, preventing it from converting glutamine to glutamate. This disrupts the metabolic pathway of cancer cells, leading to their death. It has been shown to be effective in a variety of cancer types, including breast, lung, and prostate cancer.
Biochemical and Physiological Effects:
N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine has been shown to have a variety of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces the migration and invasion of cancer cells. It also increases the sensitivity of cancer cells to other treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine is its selectivity for cancer cells, which reduces the risk of side effects. It is also relatively easy to synthesize and has been shown to be effective in a variety of cancer types. However, one limitation is that it may not be effective in all cancer types, and further research is needed to determine its optimal use in combination with other treatments.

Future Directions

There are several future directions for research on N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area is the investigation of its use in combination with other treatments, such as immunotherapy. Additionally, further research is needed to determine the optimal dosing and administration of N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine for maximum efficacy.

Scientific Research Applications

N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells that rely on glutamine metabolism for survival, while leaving normal cells unharmed. This makes it a promising candidate for cancer therapy, particularly in combination with other treatments.

properties

IUPAC Name

(E)-1-[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O3/c1-2-25-19-11-15(12-23-24-13-21-22-14-24)3-8-18(19)27-10-9-26-17-6-4-16(20)5-7-17/h3-8,11-14H,2,9-10H2,1H3/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWUMCDPAQORMW-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCCOC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCCOC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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